An In-depth Technical Guide to (S)-1-(2-Fluorophenyl)ethylamine (CAS: 68285-25-6)
An In-depth Technical Guide to (S)-1-(2-Fluorophenyl)ethylamine (CAS: 68285-25-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2-Fluorophenyl)ethylamine is a chiral primary amine that serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the fluorine-substituted phenyl ring and the chiral center, make it a valuable synthon for drug discovery and development, particularly in the area of central nervous system (CNS) disorders.[1] The presence of a fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final drug molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analysis of (S)-1-(2-Fluorophenyl)ethylamine, along with insights into its applications in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-1-(2-Fluorophenyl)ethylamine is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 68285-25-6 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 62-63 °C at 6 mmHg |
| Density | 1.063 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents, limited solubility in water.[1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. |
Synthesis and Purification
The enantiomerically pure form of 1-(2-Fluorophenyl)ethylamine is crucial for the synthesis of stereospecific pharmaceuticals. Two primary strategies are employed for its preparation: asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis: Reductive Amination
Asymmetric reductive amination of the corresponding ketone, 2-fluoroacetophenone, is a direct and efficient method to obtain the chiral amine. This can be achieved using various chiral catalysts and reducing agents. A general workflow for this process is outlined below.
Experimental Protocol: Asymmetric Reductive Amination of 2-Fluoroacetophenone
-
Imine Formation: In a reaction vessel, 2-fluoroacetophenone is reacted with an ammonia source (e.g., ammonia gas, ammonium salt) in the presence of a dehydrating agent (e.g., molecular sieves, titanium(IV) isopropoxide) to form the corresponding imine in situ.
-
Asymmetric Reduction: A chiral catalyst, such as an iridium complex with a chiral phosphine ligand (e.g., (S,S)-f-Binaphane), is introduced.[2] The reaction mixture is then subjected to hydrogenation under pressure.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched (S)-1-(2-Fluorophenyl)ethylamine. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Caption: Asymmetric synthesis of (S)-1-(2-Fluorophenyl)ethylamine.
Chiral Resolution of Racemic 1-(2-Fluorophenyl)ethylamine
An alternative approach involves the synthesis of the racemic amine followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid
-
Salt Formation: A solution of racemic 1-(2-fluorophenyl)ethylamine in a suitable solvent (e.g., methanol, ethanol) is treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid.
-
Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. The less soluble salt, in this case, the salt of (S)-1-(2-fluorophenyl)ethylamine with (+)-tartaric acid, will preferentially crystallize out of the solution upon cooling or solvent evaporation.[3]
-
Isolation and Liberation of the Free Amine: The crystallized diastereomeric salt is collected by filtration. The pure (S)-enantiomer is then liberated by treating the salt with a base (e.g., sodium hydroxide) to neutralize the tartaric acid, followed by extraction with an organic solvent.
-
Purification: The extracted amine is then purified by distillation under reduced pressure. The enantiomeric purity is confirmed by chiral HPLC.
Caption: Chiral resolution workflow.
Analytical Characterization
The identity and purity of (S)-1-(2-Fluorophenyl)ethylamine are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR signals (for the racemic mixture):
-
A quartet for the methine proton (CH).
-
A doublet for the methyl protons (CH₃).
-
A broad singlet for the amine protons (NH₂).
-
Multiplets for the aromatic protons.
Expected ¹³C NMR signals:
-
Distinct signals for the two aliphatic carbons (CH and CH₃).
-
Multiple signals in the aromatic region, showing splitting due to the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For phenethylamines, electrospray ionization (ESI) often leads to in-source fragmentation, with a characteristic loss of ammonia (NH₃).[1][5] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and fragment ions resulting from cleavage of the Cα-Cβ bond.[6][7]
| Ion Type | Expected m/z |
| [M+H]⁺ (ESI) | 140.08 |
| [M-NH₃]⁺ (ESI fragment) | 123.05 |
| Molecular Ion (EI) | 139.08 |
Applications in Drug Development
(S)-1-(2-Fluorophenyl)ethylamine is a key intermediate in the synthesis of various drug candidates targeting the central nervous system. Its structural motif is found in compounds designed to interact with important neurological receptors.
Orexin Receptor Antagonists
The orexin system is involved in regulating wakefulness, appetite, and reward pathways. Orexin receptor antagonists are being investigated for the treatment of insomnia and addiction.[8][9] While specific examples directly using (S)-1-(2-Fluorophenyl)ethylamine are not publicly disclosed in detail, the phenethylamine scaffold is a common feature in the structure of orexin receptor antagonists developed by major pharmaceutical companies.[9][10] The synthesis of these complex molecules often involves the coupling of a chiral amine with other heterocyclic moieties.
Dopamine Receptor Ligands
Dopamine receptors are crucial targets for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[11] Derivatives of fluorinated phenethylamines have been synthesized and evaluated for their affinity to dopamine D2 and D3 receptors.[12][13][14][15] The stereochemistry of the ethylamine side chain is often critical for receptor binding and selectivity. The general structure of these ligands involves the core phenethylamine structure with various substitutions on the amine and the phenyl ring.
Caption: Applications in CNS drug development.
Conclusion
(S)-1-(2-Fluorophenyl)ethylamine is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its stereodefined structure and the presence of a fluorine atom offer significant advantages in designing molecules with improved pharmacological profiles for the treatment of CNS disorders. The methodologies for its asymmetric synthesis and chiral resolution are well-established, providing access to this important synthon for researchers and drug development professionals. Further exploration of its utility in the synthesis of novel therapeutics is an active area of research.
References
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. (RS)-1-(2-FLUOROPHENYL)ETHYLAMINE(74788-44-6) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [agris.fao.org]
- 8. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent ligands for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]



